

Comprehensive Technical Guide: (2-Aminocyclohexyl)methanol Hydrochloride

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Compound of Interest

Compound Name:	<i>(2-Aminocyclohexyl)methanol hydrochloride</i>
CAS No.:	89854-91-1
Cat. No.:	B2895296

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Executive Summary & Chemical Identity[1]

(2-Aminocyclohexyl)methanol hydrochloride is a versatile bifunctional building block used extensively in medicinal chemistry and asymmetric synthesis. It features a cyclohexane ring substituted with an amino group at position 2 and a hydroxymethyl group at position 1. This scaffold serves as a conformationally constrained amino alcohol, making it a critical intermediate for peptidomimetics, chiral ligands, and pharmaceutical candidates.

Critical Distinction: Researchers often confuse this compound with 2-aminocyclohexanol (where the hydroxyl group is directly attached to the ring). This guide specifically addresses the hydroxymethyl derivative ($-\text{CH}_2\text{OH}$ attached to the ring).

Nomenclature and Identifiers

Property	Details
IUPAC Name	(2-Aminocyclohexyl)methanol hydrochloride
Common Synonyms	2-Hydroxymethylcyclohexylamine HCl; Hexahydroanthranilol HCl
Molecular Formula	C ₇ H ₁₅ NO[1] · HCl
Molecular Weight	165.66 g/mol
Component MW	Free Base: 129.20 g/mol HCl: 36.46 g/mol

Stereochemical Variants & CAS Registry Numbers

The compound possesses two chiral centers (C1 and C2), leading to cis and trans diastereomers, each existing as enantiomeric pairs. Correct CAS identification is vital for regulatory compliance and synthetic reproducibility.

Stereochemistry	Description	CAS Number
cis-Isomer	(±)-cis-(2-Aminocyclohexyl)methanol HCl	5691-37-2
trans-Isomer	(±)-trans-(2-Aminocyclohexyl)methanol HCl	28250-45-5
Generic	Unspecified stereochemistry	89854-92-2 (Free base ref)
Related Free Base	(1R,2R)-trans-isomer	5691-15-6

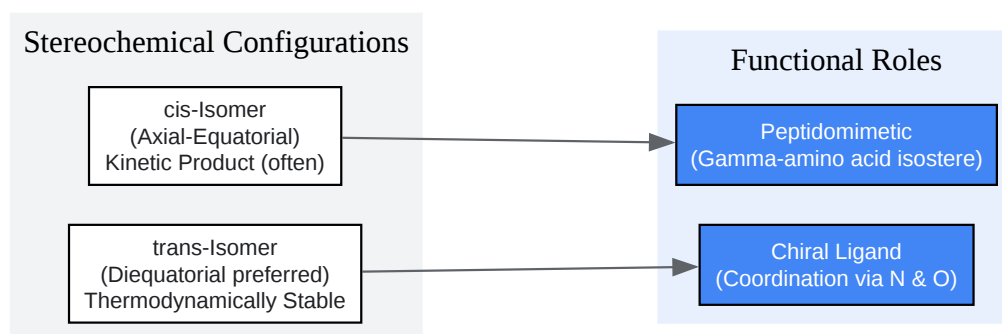
Structural Analysis & Properties[4][5]

The cyclohexane ring imparts conformational rigidity compared to linear amino alcohols (like valinol), reducing the entropic penalty upon binding to biological targets.

- **H-Bonding Potential:** The 1,3-relationship between the nitrogen and oxygen (via the methylene bridge) allows for intramolecular hydrogen bonding, influencing pKa and solubility.

- Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, ether) unless derivatized.
- Physical State: Typically a white to off-white hygroscopic crystalline powder.[2][3]

Fig 1. Stereochemical configurations and their primary application domains.



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Synthetic Methodology

The synthesis of **(2-aminocyclohexyl)methanol hydrochloride** typically proceeds via the reduction of 2-aminocyclohexanecarboxylic acid derivatives. The following protocol describes the reduction of the ethyl ester, a robust method scalable for laboratory production.

Reaction Scheme

- Esterification: 2-Aminocyclohexanecarboxylic acid

Ethyl 2-aminocyclohexanecarboxylate.

- Reduction: Ethyl ester + LiAlH_4

Amino Alcohol.

- Salt Formation: Amino Alcohol + HCl

Hydrochloride Salt.

Detailed Experimental Protocol (Self-Validating)

Reagents:

- Ethyl 2-aminocyclohexanecarboxylate (10 mmol)
- Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 20 mmol)
- Anhydrous Tetrahydrofuran (THF)
- HCl in Dioxane (4M)

Step-by-Step Workflow:

- Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.
- Solubilization: Charge the flask with LiAlH₄ (0.76 g, 20 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.
- Addition: Dissolve Ethyl 2-aminocyclohexanecarboxylate (1.71 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes. Caution: Gas evolution (H₂).
- Reaction: Remove ice bath and warm to room temperature. Reflux for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH).
- Quench (Fieser Method): Cool to 0°C. Carefully add:
 - 0.8 mL Water
 - 0.8 mL 15% NaOH
 - 2.4 mL Water
- Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

- Isolation: Dry the filtrate over Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude free base as a colorless oil.
- Salt Formation: Dissolve the oil in a minimum amount of dry Ethanol or Diethyl Ether. Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C .
- Purification: The white precipitate is filtered, washed with cold ether, and dried under vacuum.

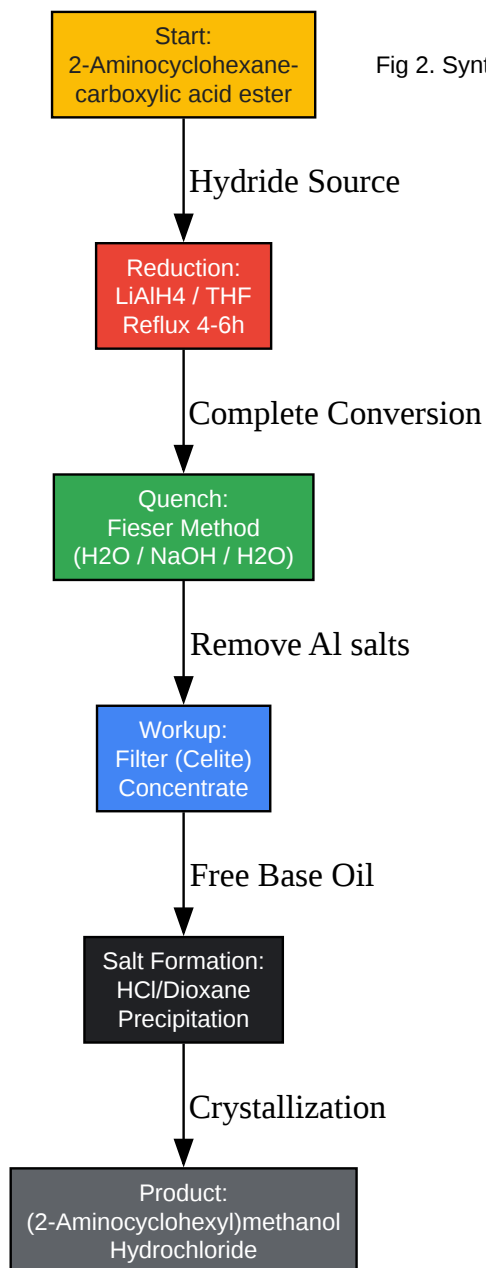


Fig 2. Synthetic workflow for the reduction of amino esters to amino alcohols.

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Applications in Drug Development & Catalysis[8] Medicinal Chemistry

The (2-aminocyclohexyl)methanol scaffold acts as a gamma-amino alcohol motif.

- **Peptidomimetics:** It mimics the transition state of peptide bond hydrolysis or serves as a spacer in macrocyclic peptides.
- **GPCR Ligands:** Used in the synthesis of antagonists for G-protein coupled receptors where the cyclohexane ring provides a rigid hydrophobic core that orients the polar amine and hydroxyl groups into specific binding pockets.
- **Enzyme Inhibitors:** Key intermediate for inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[4]

Asymmetric Organocatalysis

In its enantiopure form (e.g., (1R,2R)), this compound serves as a chiral backbone for:

- **Trost Ligands:** The diamine or amino-alcohol core is derivatized with phosphines to create ligands for asymmetric allylic alkylation.
- **Hydrogen Bonding Catalysts:** Thiourea derivatives of this scaffold catalyze Michael additions with high enantioselectivity.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[5][6]
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.[5][6][7]

- **Storage:** Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon). The substance is hygroscopic; exposure to moisture will lead to "clumping" and potential hydrolysis over extended periods.

- Solubility for Analysis: For NMR or HPLC, dissolve in DMSO-d6 or Methanol-d4. The free base is soluble in CDCl3, but the HCl salt requires polar deuterated solvents.

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